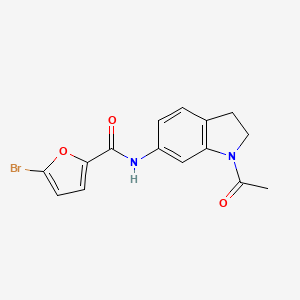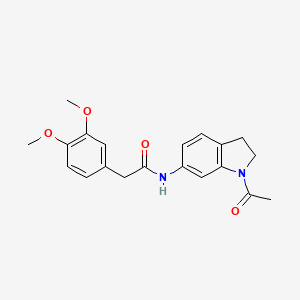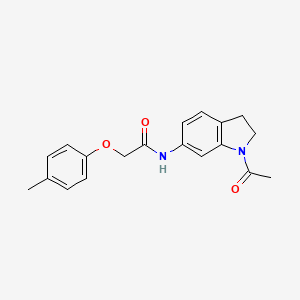
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide, also known as N-(1-acetyl-6-indol-3-yl)-2-(2-methylphenoxy)acetamide, is an indole-based compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters and other compounds in the body. In addition, it has been studied for its ability to modulate the activity of other enzymes involved in the metabolism of neurotransmitters and other compounds.
Wirkmechanismus
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is involved in the metabolism of neurotransmitters and other compounds in the body. Inhibition of MAO can lead to increased concentrations of these compounds in the body, which may be beneficial in the treatment of a variety of neurological and psychiatric conditions.
Biochemical and Physiological Effects
This compound(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide has been studied for its potential to modulate the activity of other enzymes involved in the metabolism of neurotransmitters and other compounds. In addition, it has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters and other compounds in the body. Inhibition of MAO can lead to increased concentrations of these compounds in the body, which may be beneficial in the treatment of a variety of neurological and psychiatric conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide is a relatively stable compound that can be synthesized in the laboratory using a variety of methods. It has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters and other compounds in the body. In addition, it has been studied for its ability to modulate the activity of other enzymes involved in the metabolism of neurotransmitters and other compounds. One of the main advantages of using this compound(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide in laboratory experiments is that it is relatively non-toxic, making it suitable for use in a variety of biological systems. However, one of the main limitations of using this compound(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters and other compounds in the body. In addition, it has been studied for its ability to modulate the activity of other enzymes involved in the metabolism of neurotransmitters and other compounds. Future research into this compound(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide could focus on its potential use in the treatment of neurological and psychiatric conditions, such as depression and anxiety. In addition, further research into its mechanism of action and its effects on other enzymes involved in the metabolism of neurotransmitters and other compounds could be beneficial. Finally, further research into the pharmacokinetics and pharmacodynamics of this compound(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide could be beneficial in understanding its potential therapeutic applications.
Synthesemethoden
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide can be synthesized using a variety of methods. One of the most commonly used methods is a reaction between an indole and a 2-methylphenoxyacetyl chloride. This reaction is typically carried out at room temperature in an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction is usually monitored using thin-layer chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is involved in the metabolism of neurotransmitters and other compounds in the body, and its inhibition may be beneficial in the treatment of a variety of neurological and psychiatric conditions. In addition, this compound(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide has been studied for its ability to modulate the activity of other enzymes involved in the metabolism of neurotransmitters and other compounds.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-3-4-6-18(13)24-12-19(23)20-16-8-7-15-9-10-21(14(2)22)17(15)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRIYOQNXOZSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














